3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
3-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5(3H)-one core. This bicyclic system is fused such that the thiazole ring (positions 1–3) is adjacent to the pyrimidinone moiety (positions 4–7). Key structural attributes include:
- 6-Methyl group: A methyl substituent at position 6, which may enhance steric stability or modulate electronic effects.
- 3-Substituted side chain: A 2-oxoethyl group at position 3, linked to a 4-(furan-2-carbonyl)piperazinyl moiety.
Its synthesis likely involves coupling the thiazolo-pyrimidinone core with a pre-functionalized piperazine derivative via amide or alkylation reactions.
Properties
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12-10-19-18-22(16(12)24)13(11-27-18)9-15(23)20-4-6-21(7-5-20)17(25)14-3-2-8-26-14/h2-3,8,10,13H,4-7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURSJEPLIOXJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core substituted with a furan-carbonyl piperazine moiety. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activities:
- Antimicrobial Activity :
- Antitumor Activity :
- Anticonvulsant Effects :
- Neuroprotective Effects :
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it inhibited bacterial growth effectively with minimal cytotoxicity towards human cells.
| Pathogen | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 6 |
| Pseudomonas aeruginosa | 8 |
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
These results indicate a potential for further development as an anticancer agent.
Study 3: Neuroprotection
Research published in a peer-reviewed journal highlighted the neuroprotective effects of the compound in models of oxidative stress. The findings suggest that it could mitigate neuronal damage through antioxidant mechanisms .
Scientific Research Applications
Biological Activities
The compound's structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications. Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit:
- Antimicrobial Activity: Compounds with similar structures have shown promising results against various bacterial and fungal strains. For instance, thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antimicrobial properties, revealing effective inhibition against pathogens .
- Anticancer Properties: Several studies have indicated that thiazolo[3,2-a]pyrimidine derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo, which is crucial for developing treatments for chronic inflammatory diseases .
Synthesis Pathways
The synthesis of 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step reactions:
- Formation of the Piperazine Ring: The initial step often includes the reaction of furan-2-carboxylic acid derivatives with piperazine to form the piperazine moiety.
- Thiazolo-Pyrimidine Core Construction: Subsequent cyclization reactions are performed to construct the thiazolo[3,2-a]pyrimidine core. Various reagents such as phosphorous oxychloride or sulfur sources are used to facilitate this cyclization.
- Functionalization: The final step may involve the introduction of functional groups that enhance biological activity or solubility.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives similar to this compound. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized various derivatives of thiazolo[3,2-a]pyrimidine and assessed their cytotoxic effects on different cancer cell lines. The findings indicated that certain modifications to the structure enhanced anticancer activity by promoting apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity of the Piperazine-Acetyl Moiety
The piperazine-acetyl group (-CO-N-piperazine) is a key reactive site. This moiety undergoes:
a. Nucleophilic Acyl Substitution
The carbonyl group adjacent to the piperazine nitrogen participates in nucleophilic substitution. For example:
-
Amidation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDCI/HOBt, forming stable amides .
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetyl group hydrolyzes to yield a carboxylic acid derivative.
b. Piperazine Functionalization
The secondary amines in the piperazine ring react via:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to generate tertiary amides .
Thiazolo-Pyrimidine Core Reactivity
The fused thiazolo-pyrimidine system displays electrophilic and cycloaddition behavior:
a. Electrophilic Substitution
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Nitration : At the C-2 position of the pyrimidine ring under HNO₃/H₂SO₄, yielding nitro derivatives .
-
Halogenation : Bromine in acetic acid selectively substitutes at the C-7 position of the thiazole ring .
b. Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the thiazole ring, producing thiourea and pyrimidine fragments.
Furan-2-Carbonyl Group Reactivity
The furan-2-carbonyl substituent participates in:
a. Electrophilic Aromatic Substitution
-
Sulfonation : Furan reacts with SO₃/H₂SO₄ at the C-5 position to form sulfonic acid derivatives .
-
Friedel-Crafts Acylation : Catalyzed by AlCl₃, introducing acyl groups at the C-4 position .
b. Oxidation
Comparative Reaction Pathways
The table below summarizes reaction conditions and outcomes:
Stability Under Synthetic Conditions
-
Thermal Stability : Decomposes above 220°C, forming CO₂ and volatile heterocyclic fragments.
-
pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 11) media .
Mechanistic Insights from Computational Studies
-
DFT Calculations : The carbonyl group of the furan-2-carbonyl moiety exhibits partial positive charge (Mulliken: +0.32), making it susceptible to nucleophilic attack .
-
Molecular Dynamics : Piperazine nitrogen lone pairs participate in hydrogen bonding with polar solvents (e.g., DMSO), influencing reaction kinetics .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s thiazolo[3,2-a]pyrimidinone core differs from the pyrrolo-thiazolo-pyrimidine in and the thiazolo[4,5-d]pyrimidinone in . Ring fusion positions influence electronic properties and binding interactions. The thiazolo[4,5-d]pyrimidinone () has a sulfur atom at position 5, while the target compound’s sulfur is at position 3 .
Substituent Diversity: The target compound’s piperazinyl-furan-2-carbonyl side chain is distinct from the methoxyphenyl and triazolo-thiadiazinone groups in and the 4-chlorophenyl-thioether in . The piperazine moiety enhances solubility and hydrogen-bonding capacity. Thioether vs. Oxoethyl Linkages: Compounds in use thioether bridges (C–S–C) , whereas the target compound employs an oxoethyl (C–O–C) group, which may alter metabolic stability and polarity.
Key Observations:
- Compounds in emphasize heterocyclic annulation (e.g., triazolo-thiadiazinone formation) , while focuses on thioether linkages .
Functional Group Impact
- Piperazine-Furan vs. Aryl Groups : The target compound’s piperazinyl-furan group may improve water solubility compared to the hydrophobic 4-chlorophenyl or phenyl substituents in and .
- Methyl vs. Thioxo Groups : The 6-methyl group in the target compound and ’s Fig. 19 could reduce metabolic oxidation compared to thioxo groups, which are prone to oxidation.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
Answer:
The synthesis involves complex heterocyclic systems (thiazolo-pyrimidine, furan-carbonyl-piperazine) that require precise control of reaction conditions. Key challenges include:
- Regioselectivity : Competing reactive sites in the thiazolo-pyrimidine core may lead to undesired byproducts. Use protecting groups for nitrogen atoms or adjust solvent polarity to favor specific intermediates .
- Coupling Reactions : The furan-2-carbonyl-piperazine moiety must be introduced without hydrolyzing the thiazolo-pyrimidine scaffold. Employ amide coupling reagents (e.g., HATU or DCC) under anhydrous conditions .
- Purification : High-performance liquid chromatography (HPLC) is critical to isolate the final compound due to structural similarity of intermediates .
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR confirms the integration of protons in the piperazine, furan, and thiazolo-pyrimidine systems.
- ¹³C NMR verifies carbonyl groups (e.g., 2-oxoethyl and furan-carbonyl) and heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing isotopic patterns of chlorine or sulfur atoms .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹) .
Advanced: How can computational methods enhance the design and optimization of this compound’s synthesis?
Answer:
- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization steps, reducing trial-and-error experimentation .
- Solvent Optimization : Computational solvent screening (using COSMO-RS) identifies solvents that stabilize intermediates, improving yields .
- Machine Learning : Training models on analogous pyrimidine/thiazole syntheses can predict optimal catalyst combinations or reaction times .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Answer:
Contradictions often arise from differences in assay conditions or structural nuances. Strategies include:
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, incubation times) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyrimidine ring) using molecular docking to identify critical binding interactions .
- Metabolic Stability Testing : Assess whether furan oxidation or piperazine metabolism alters activity in vivo .
Advanced: What strategies optimize regioselectivity in reactions involving the thiazolo-pyrimidine core?
Answer:
- Temperature Control : Lower temperatures (-10°C to 0°C) favor kinetic products by slowing side reactions .
- Lewis Acid Catalysts : ZnCl₂ or BF₃·Et₂O can coordinate to specific heteroatoms, directing electrophilic substitution .
- Microwave-Assisted Synthesis : Accelerates reactions, minimizing decomposition of thermally sensitive intermediates .
Basic: What are the critical stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity : The thiazolo-pyrimidine core may degrade under UV light. Store in amber vials at -20°C .
- Moisture Sensitivity : The 2-oxoethyl group is prone to hydrolysis. Use desiccants and anhydrous solvents during handling .
Advanced: How can researchers validate the compound’s mechanism of action in target binding studies?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target proteins .
- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with the furan-carbonyl group) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
Advanced: What methodologies address low yields in the final cyclization step of the thiazolo-pyrimidine core?
Answer:
- Microwave Irradiation : Enhances cyclization efficiency by reducing reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .
- Catalytic Systems : Pd(OAc)₂/Xantphos improves intramolecular C–N coupling yields by stabilizing transition states .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) stabilize charged intermediates during cyclization .
Basic: What in vitro models are appropriate for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition Assays : Test against target kinases or proteases using fluorescence-based substrates .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects via MTT or resazurin assays .
Advanced: How can researchers mitigate toxicity risks identified in preclinical studies?
Answer:
- Metabolite Identification : LC-MS/MS detects reactive metabolites (e.g., epoxide intermediates from furan oxidation) .
- Prodrug Design : Mask the 2-oxoethyl group with a cleavable ester to reduce off-target interactions .
- Computational Toxicity Prediction : Tools like Derek Nexus or ADMET Predictor® flag structural alerts (e.g., thiazole-related hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
